molecular formula C17H16F3N5O2S B2838417 1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-77-1

1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2838417
CAS RN: 2034328-77-1
M. Wt: 411.4
InChI Key: RKMRYJMKLQBCQM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several notable functional groups, including a benzo[d]thiazole, a piperidine ring, a triazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains several heterocyclic rings (benzo[d]thiazole and triazole), which are likely to influence its chemical behavior and interactions with biological targets. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to modulate the molecule’s lipophilicity and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the triazole ring might participate in reactions with electrophiles, and the piperidine nitrogen could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms and the trifluoromethyl group could impact its polarity, solubility, and stability .

Scientific Research Applications

Quorum Sensing Inhibitors

Compounds with a benzo[d]thiazole core have been evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa . These compounds have shown promising quorum-sensing inhibitor activities, which could be useful in the development of novel antimicrobial agents .

Anti-Biofilm Formation

Some benzo[d]thiazole derivatives have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa . This suggests potential applications in preventing biofilm formation, a common problem in medical devices and industrial processes .

Synthetic Intermediates

2-Thio-substituted benzothiazoles are useful synthetic intermediates . They can be used in the synthesis of diverse benzo[d]thiazole derivatives via metal-free reductive coupling .

Biologically Active Compounds

Benzo[d]thiazole derivatives have been found to be promising biologically active compounds . They have been used in the development of new drugs for antimicrobial treatments .

Agricultural Chemicals

Benzothiazole derivatives have shown a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in the discovery of new agrochemicals .

Anti-Cancer Agents

Benzothiazole compounds have shown potential anti-cancer activities . They play an important role in the field of medicinal chemistry and offer a wide range of biological activities .

Anti-Inflammatory Agents

Benzothiazole compounds have demonstrated anti-inflammatory activities . They could be used in the development of new drugs for treating inflammatory diseases .

Enzyme Inhibitors

Benzothiazole compounds have been found to inhibit several enzymes . This makes them potential candidates for the development of new drugs targeting specific enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential bioactivity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its interactions with biological targets, and its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-23-15(17(18,19)20)22-25(16(23)27)11-4-6-24(7-5-11)14(26)10-2-3-12-13(8-10)28-9-21-12/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMRYJMKLQBCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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